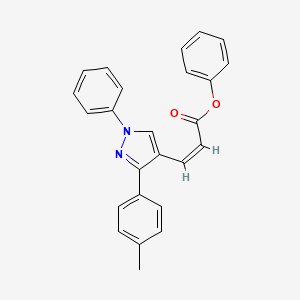

![molecular formula C9H19NO B2690513 2-[(2-Methylcyclopentyl)amino]propan-1-ol CAS No. 1561043-24-0](/img/structure/B2690513.png)

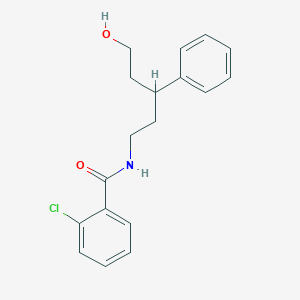

2-[(2-Methylcyclopentyl)amino]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylcyclopentyl)amino]propan-1-ol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research for its ability to stimulate beta-adrenergic receptors.

Scientific Research Applications

Corrosion Inhibition

Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including compounds related to 2-[(2-Methylcyclopentyl)amino]propan-1-ol, to investigate their performance as inhibitors for carbon steel corrosion. These amines were found to retard anodic dissolution of iron by forming a protective layer on the metal surface, demonstrating potential as anodic inhibitors under certain conditions. Their study highlights the importance of chemical concentration in enhancing inhibitive performance and provides insights into adsorption behaviors on carbon steel surfaces, following Langmuir isotherm models (Gao, Liang, & Wang, 2007).

Oligonucleotide Synthesis

Grajkowski et al. (2001) discussed the use of 2-[(N-formyl-N-methyl)amino]ethyl deoxyribonucleoside phosphoramidite, a related compound, in the solid-phase synthesis of oligodeoxyribonucleotides. This compound serves as a cost-efficient monomer for potential therapeutic oligonucleotides, demonstrating a unique approach to oligonucleotide postsynthesis processing by avoiding the use of concentrated ammonium hydroxide for deprotection (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).

Biochemical Inhibition

Efange et al. (1991) synthesized and evaluated various acyclic analogues of 2-(4-phenylpiperidino)cyclohexanol, including compounds structurally similar to 2-[(2-Methylcyclopentyl)amino]propan-1-ol, as potential inhibitors of vesicular acetylcholine transport. Their work indicates that simple lipophilic acyclic vicinal amino alcohols can mimic the biological activity of more complex inhibitors, revealing insights into receptor site topography and the enantioselective nature of inhibitory activity (Efange, Michelson, Dutta, & Parsons, 1991).

properties

IUPAC Name |

2-[(2-methylcyclopentyl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7-4-3-5-9(7)10-8(2)6-11/h7-11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBWJFQYURMFSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1NC(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylcyclopentyl)amino]propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

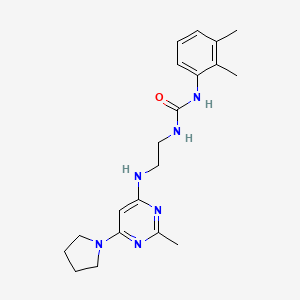

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B2690434.png)

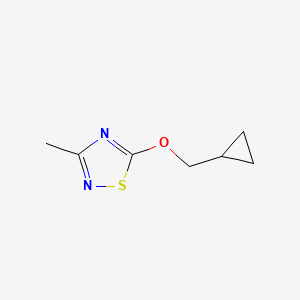

![6-(1,4-Diazepan-1-yl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690435.png)

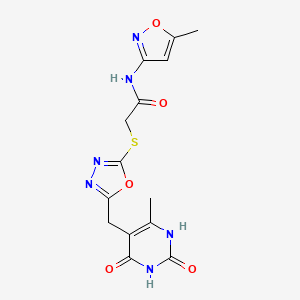

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2690444.png)

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2690447.png)

![2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2690448.png)

![N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2690453.png)